3-Bromo-6-nitroquinoline
Overview
Description
3-Bromo-6-nitroquinoline is a heterocyclic aromatic compound with the molecular formula C9H5BrN2O2. It is a derivative of quinoline, which is a nitrogen-containing bicyclic compound. The presence of bromine and nitro groups on the quinoline ring significantly influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-nitroquinoline typically involves the bromination and nitration of quinoline derivatives. One common method is the bromination of 6-nitroquinoline using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 3-position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and nitration processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-6-nitroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base.
Reduction: Hydrogen gas with palladium on carbon or other reducing agents like tin(II) chloride.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted quinoline derivatives.
Reduction: Formation of 3-bromo-6-aminoquinoline.
Oxidation: Formation of quinoline N-oxides.
Scientific Research Applications
3-Bromo-6-nitroquinoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-6-nitroquinoline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the bromine atom can participate in halogen bonding with target molecules.
Comparison with Similar Compounds
3-Bromoquinoline: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-Nitroquinoline:
3-Chloro-6-nitroquinoline: Similar structure but with chlorine instead of bromine, leading to different reactivity and properties.
Uniqueness: 3-Bromo-6-nitroquinoline is unique due to the presence of both bromine and nitro groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various quinoline derivatives and a useful compound in scientific research.
Properties
IUPAC Name |
3-bromo-6-nitroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O2/c10-7-3-6-4-8(12(13)14)1-2-9(6)11-5-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGQUURJVUSYBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10572187 | |
Record name | 3-Bromo-6-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10572187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7101-95-3 | |
Record name | 3-Bromo-6-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10572187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis of 3-bromo-6-nitroquinoline as described in the research paper?
A1: The research highlights the use of 2,2,3-Tribromopropanal in a Skraup-type synthesis to produce this compound []. This method is considered a one-step transformation from readily available 4-nitroanilines, making it a potentially advantageous route compared to multi-step synthetic approaches. The resulting this compound serves as a valuable intermediate, easily convertible to 3-bromoquinolin-6-ols, compounds with potential biological activity.
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